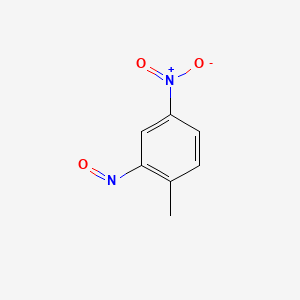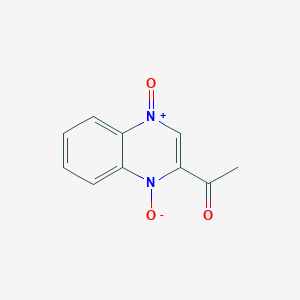
Hexatriaconta-9,19-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexatriaconta-9,19-diene is a hydrocarbon compound with the molecular formula C36H70 . It is characterized by the presence of two double bonds located at the 9th and 19th positions in a 36-carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexatriaconta-9,19-diene can be synthesized through various methods, including the dehydration of alcohols and dehydrohalogenation of organohalides . These methods involve the elimination of water or hydrogen halide from the precursor molecules, respectively. The reaction conditions typically require the presence of a strong acid or base to facilitate the elimination process.
Industrial Production Methods: Industrial production of this compound may involve the catalytic cracking of long-chain hydrocarbons or the polymerization of smaller diene units. These processes are carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Hexatriaconta-9,19-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols.
Reduction: The double bonds can be reduced to form the corresponding alkane, hexatriacontane.
Substitution: The compound can undergo electrophilic addition reactions, where the double bonds react with halogens or hydrogen halides.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: in the presence of a like palladium or platinum.
Substitution: or under mild conditions.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexatriacontane.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Hexatriaconta-9,19-diene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of dienes and the mechanisms of addition reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty polymers and as a precursor for the synthesis of other complex organic molecules .
Wirkmechanismus
The mechanism of action of hexatriaconta-9,19-diene involves its interaction with various molecular targets through its double bonds. These interactions can lead to the formation of reactive intermediates, such as carbocations or radicals, which can then undergo further reactions. The pathways involved include:
Electrophilic addition: The double bonds react with electrophiles to form addition products.
Radical reactions: The double bonds can participate in radical-initiated polymerization processes.
Vergleich Mit ähnlichen Verbindungen
Hexatriaconta-9,19-diene can be compared with other similar compounds, such as:
Eigenschaften
CAS-Nummer |
82122-70-1 |
|---|---|
Molekularformel |
C36H70 |
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
hexatriaconta-9,19-diene |
InChI |
InChI=1S/C36H70/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19,34,36H,3-16,18,20-33,35H2,1-2H3 |
InChI-Schlüssel |
JVAOWSGWOFQZCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC=CCCCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,6-Di-tert-butyl-4-[2-(ethylsulfanyl)-1,3-thiazol-4-yl]phenol](/img/structure/B14428679.png)
![Phosphine, [(ethoxydimethylsilyl)methyl]diphenyl-](/img/structure/B14428683.png)
![Butyl {3-[(oxiran-2-yl)methoxy]phenyl}carbamate](/img/structure/B14428686.png)



![1-[1-(3-Phenylpropyl)cyclohexyl]piperidine](/img/structure/B14428711.png)

![2H-Indeno[5,6-d]oxazole-2,7(3H)-dione, 5,6-dihydro-3,5-dimethyl-](/img/structure/B14428731.png)

